molecular formula C16H24 B1356761 1-Octyl-4-vinylbenzene CAS No. 46745-66-8

1-Octyl-4-vinylbenzene

Cat. No.: B1356761
CAS No.: 46745-66-8
M. Wt: 216.36 g/mol
InChI Key: HLRQDIVVLOCZPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a range of methylated and non-methylated triazacyclododecane derivatives featuring the unsymmetrical incorporation of a 4-vinylbenzene side-arm is reported . The synthesis of 1-Octyl-4-vinylbenzene is typically produced in a laboratory setting through the reaction of benzene and 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride . This is known as a Friedel-Crafts alkylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is C16H24. The molecular weight is 216.36 g/mol. The structure of this compound involves a long-chain alkyl group (octyl group) attached to a benzene ring .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . The benzylic C-H bonds are weaker than most sp3 hybridized C-H . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .


Physical And Chemical Properties Analysis

This compound, in its pure form, is a clear, colorless liquid with a characteristic smell . The compound has a high boiling point, due to the significant molecular interactions that take place within it . Its density is also notable, as it is slightly less than that of water . Given its hydrocarbon nature, this compound is practically insoluble in water but highly soluble in organic solvents .

Scientific Research Applications

Microwave Synthesis in Organic Chemistry

1-Octyl-4-vinylbenzene, as a type of aromatic alkene, plays a role in the microwave synthesis of tertiary phosphine sulfides. This method involves reacting aromatic alkenes with red phosphorus and sulfur under microwave irradiation to yield various phosphine sulfides (Kuimov et al., 2014).

Electrosynthetic Routes in Organic Chemistry

Research on the electrochemical reductions of certain nitrobenzenes demonstrates the production of 1-nitro-2-vinylbenzene as a principal product. This study provides insights into the electrosynthetic routes for compounds related to this compound (Du & Peters, 2010).

Anionic Polymerization

The anionic polymerization of divinylbenzene derivatives, including those related to this compound, has been explored. These studies have successfully polymerized one of the two vinyl groups in a controlled manner, producing polymers with predictable molecular weights and narrow molecular weight distributions (Tanaka et al., 2013).

Graft Copolymers in Polymer Chemistry

This compound derivatives have been used in the synthesis of polypropylene-based graft copolymers. These copolymers involve a polypropylene main chain and several functional polymer side chains, demonstrating the versatility of vinylbenzene derivatives in polymer chemistry (Cao et al., 2005).

Chemical Reaction Studies in Organic Chemistry

The behavior of 1-nitro-4-vinylbenzene, closely related to this compound, has been studied in OH-induced elimination reactions. Such studies enhance understanding of the reactivity and mechanisms of vinylbenzene derivatives in various chemical environments (Alunni et al., 2006).

Polysquaraines in Materials Science

Research involving the synthesis of polysquaraines using 4-bis[2-(1-methylpyrrol-2-yl)vinyl]-2,5-didodecyloxybenzene, which shares structural similarities with this compound, highlights the potential of these compounds in developing novel materials with unique physical and optical properties (Ho et al., 2012).

Self-Assembly in Nanotechnology

The self-assembly of supramolecules consisting of compounds like octyl gallate, related to this compound, has been examined. This research is crucial for understanding the self-assembly mechanisms in nanotechnology applications (Bondzic et al., 2004).

Catalysis and Material Science

High surface area polystyrene resin-supported catalysts, which include vinylbenzyl chloride-based resins and divinylbenzene, demonstrate the use of this compound derivatives in creating efficient and stable catalysts for chemical reactions (Drake et al., 2004).

Safety and Hazards

While 1-Octyl-4-vinylbenzene is not highly toxic, exposure can cause skin and eye irritation . Inhalation or ingestion should also be avoided . It is recommended to use personal protective equipment when handling this compound .

Future Directions

The efficiency of isoxazolines against SARS-CoV-2 have been also investigated . According to the docking analysis, the present study concludes that 5- (p -bromophenyl)-3-phenyl-2-isoxazoline (B-m) shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Biochemical Analysis

Biochemical Properties

1-Octyl-4-vinylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolic pathways of aromatic compounds. For instance, it can undergo electrophilic aromatic substitution reactions, where it forms sigma-bonds with electrophiles, generating positively charged intermediates

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound can be used in therapeutic and research applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are critical for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo various chemical changes, affecting its efficacy and safety in experimental applications. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to certain environmental factors . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating metabolic pathways and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are essential for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways that involve the breakdown of aromatic compounds, leading to the formation of intermediate metabolites . These metabolic processes are crucial for understanding how this compound is processed within biological systems and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments . Understanding these transport mechanisms is essential for elucidating how this compound reaches its target sites and exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for understanding how this compound interacts with cellular machinery and exerts its biochemical effects.

Properties

IUPAC Name

1-ethenyl-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQDIVVLOCZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30583-56-3
Record name Benzene, 1-ethenyl-4-octyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30583-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20591602
Record name 1-Ethenyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46745-66-8
Record name 1-Ethenyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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